molecular formula C21H22ClN5O3 B2549905 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207016-85-0

2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2549905
CAS RN: 1207016-85-0
M. Wt: 427.89
InChI Key: SUIHEVQTHIXXPY-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, starting with a precursor molecule that is modified through various chemical reactions. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction followed by substitution at the thiol position . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting with a chlorophenoxyacetic acid derivative and incorporating additional functional groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, NMR, and IR spectroscopy. For example, the structure and conformation of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide were elucidated using these techniques, revealing the importance of internal rotation of certain groups . Similarly, the molecular structure of the compound could be analyzed to determine its conformational behavior and the orientation of its functional groups.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the presence of various substituents. For instance, the presence of chloro and thiazole rings in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide affects its intermolecular interactions, leading to the formation of specific crystal structures . The compound , with its chlorophenoxy and pyrazolyl groups, may also exhibit unique reactivity patterns that could be explored through chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structures. The presence of hydrogen bonds and halogen-π interactions can influence the compound's solubility, melting point, and other physical properties . Additionally, the presence of chlorophenoxy groups has been associated with the formation of chlorinated dibenzo-p-dioxins and dibenzofurans in some older formulations of related compounds . Therefore, the physical and chemical properties of the compound would need to be carefully analyzed to understand its behavior and potential environmental impact.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis and characterization of novel pyrazole-acetamide derivatives have been investigated, highlighting their structural diversity and potential as precursors for further chemical modifications. These compounds, including pyrazole-acetamide derivatives, have shown significant versatility in chemical reactions, leading to various biologically active molecules (Chkirate et al., 2019).

Antimicrobial and Antitumor Activity

  • Research into the antimicrobial and antitumor activities of compounds structurally related to 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide has been conducted. Notably, pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical versatility and biological relevance of this compound class (Rahmouni et al., 2016).

Coordination Chemistry and Antioxidant Activity

  • The coordination chemistry of pyrazole-acetamide derivatives has been explored, with studies showing how these compounds can form complex structures with metal ions. Such coordination complexes have been evaluated for their antioxidant activities, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).

Heterocyclic Synthesis

  • The role of compounds like 2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide in the synthesis of heterocyclic compounds has been highlighted. These studies demonstrate the utility of such molecules in generating diverse heterocyclic structures with potential pharmacological applications (Rahmouni et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O3/c1-12(2)16-10-19(28)25-21(23-16)27-18(9-17(26-27)13-3-4-13)24-20(29)11-30-15-7-5-14(22)6-8-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIHEVQTHIXXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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